molecular formula C14H19NO3 B12946196 2-(5,6-Diethoxy-1H-indol-1-yl)ethan-1-ol

2-(5,6-Diethoxy-1H-indol-1-yl)ethan-1-ol

Cat. No.: B12946196
M. Wt: 249.30 g/mol
InChI Key: HTMVRSXABGGEAH-UHFFFAOYSA-N
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Description

2-(5,6-Diethoxy-1H-indol-1-yl)ethan-1-ol is an indole derivative characterized by ethoxy substituents at positions 5 and 6 of the indole ring and a hydroxyl-containing ethyl chain at position 1. Indole derivatives are known for their roles in medicinal chemistry, including antiviral, antioxidant, and receptor-targeting applications .

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

2-(5,6-diethoxyindol-1-yl)ethanol

InChI

InChI=1S/C14H19NO3/c1-3-17-13-9-11-5-6-15(7-8-16)12(11)10-14(13)18-4-2/h5-6,9-10,16H,3-4,7-8H2,1-2H3

InChI Key

HTMVRSXABGGEAH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C(=C1)C=CN2CCO)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,6-Diethoxy-1H-indol-1-yl)ethan-1-ol typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst, such as methanesulfonic acid, under reflux conditions .

Industrial Production Methods

Industrial production of indole derivatives often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(5,6-Diethoxy-1H-indol-1-yl)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethan-1-ol group can yield an aldehyde or carboxylic acid, while substitution of the ethoxy groups can produce a wide range of derivatives .

Scientific Research Applications

2-(5,6-Diethoxy-1H-indol-1-yl)ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5,6-Diethoxy-1H-indol-1-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. The exact mechanism depends on the specific application and the biological system involved .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical features of 2-(5,6-Diethoxy-1H-indol-1-yl)ethan-1-ol and related compounds:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties
This compound 5,6-diethoxy, 1-ethanol C₁₄H₁₉NO₃ 261.31 (calc.) Predicted higher lipophilicity (LogP ~2.5) due to ethoxy groups
2-(5,6-Dibromo-2-chloro-1H-benzimidazol-1-yl)ethan-1-ol 5,6-dibromo, 2-chloro C₉H₇Br₂ClN₂O 378.43 Anti-HIV activity (IC₅₀ = 0.386×10⁻⁵ μM)
2-(5,6-Difluoro-1H-indol-3-yl)ethan-1-amine hydrochloride 5,6-difluoro, 3-amine C₁₀H₁₁ClF₂N₂ 232.66 Enhanced water solubility due to amine hydrochloride salt
1-(2,3-Dihydro-5,6-dimethoxy-1H-indol-1-yl)ethanone 5,6-dimethoxy, 1-ethanone C₁₁H₁₃NO₃ 221.25 Melting point: 173–174°C; density: 1.172 g/cm³
3-(2-(4-(4-Methoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indol-5-ol Triazole-ethyl, 5-hydroxyl C₁₉H₁₈N₄O₂ 334.37 Antioxidant properties; NMR-confirmed structure

Key Observations :

  • Functional Groups: The hydroxyl group in the ethanol chain (position 1) may improve hydrogen bonding capacity compared to ethanone or amine derivatives, influencing receptor interactions .
Antiviral Activity
  • 2-(5,6-Dibromo-2-chloro-1H-benzimidazol-1-yl)ethan-1-ol : Exhibits potent anti-HIV activity (IC₅₀ = 0.386×10⁻⁵ μM), attributed to halogen substituents enhancing target binding .
  • 3-(2-Chloro-5-nitro-1H-benzimidazol-1-yl)propan-1-ol (2b) : Inhibits yellow fever virus (EC₅₀ = 0.7824×10⁻² μM) .
Structural Insights from Crystallography
  • 2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-isopropyl-2-oxoacetamide : Crystal structure analysis reveals planar indole rings and hydrogen-bonding networks critical for bioactivity .

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